2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is an organic compound characterized by its unique molecular structure, which includes a ketone functional group and multiple halogen substituents. Its molecular formula is C₉H₇ClF₂O, and it has a CAS number of 89264-09-5. This compound features a 4-fluoro-2-methylphenyl group, contributing to its distinctive chemical properties and potential applications in pharmaceuticals and organic synthesis. The boiling point of this compound is approximately 195 °C, while its melting point can vary based on purity.
The chemical reactivity of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is primarily due to its electrophilic nature, stemming from the presence of the carbonyl group and halogen substituents. Key reactions include:
These reactions underline the compound's versatility as an intermediate in organic synthesis.
Research into the biological activity of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone is still emerging but suggests potential pharmacological properties. Compounds with similar structures are often associated with antimicrobial and anti-inflammatory activities. Preliminary studies indicate that this compound may interact with biological targets relevant to these activities, although further research is required to clarify its specific mechanisms of action and therapeutic potential.
Several methods have been documented for synthesizing 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone:
These methods highlight the compound's accessibility for further research and application in various chemical contexts.
The potential applications of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone span several sectors:
Interaction studies focusing on 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone are crucial for understanding its safety profile and efficacy. These investigations typically involve:
These studies aim to establish a clearer understanding of how this compound behaves in biological systems and its potential therapeutic applications.
Several compounds share structural similarities with 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloroacetophenone | C₈H₇ClO | Lacks fluorine substituents |
| 2-Fluoro-2,2-difluoroacetophenone | C₉H₇F₃O | Contains three fluorine atoms |
| 4-Methylacetophenone | C₉H₁₀O | No halogens; simpler structure |
| 3-Chloroacetophenone | C₈H₇ClO | Different substitution pattern |
| 4-Fluorobenzyl chloride | C₇H₆ClF | Contains only one fluorine atom |
The uniqueness of 2-chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone lies in its specific combination of chlorine and fluorine substituents along with its structural configuration. This distinct arrangement influences its reactivity and potential applications compared to these similar compounds.